molecular formula C13H11NO3 B3046650 3-Amino-5-(2-hydroxyphenyl)benzoic acid CAS No. 1261990-98-0

3-Amino-5-(2-hydroxyphenyl)benzoic acid

Cat. No.: B3046650
CAS No.: 1261990-98-0
M. Wt: 229.23
InChI Key: PNKROOMAIQEIAY-UHFFFAOYSA-N
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Description

3-Amino-5-(2-hydroxyphenyl)benzoic acid: is an organic compound with the molecular formula C13H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 3-position and a hydroxyphenyl group at the 5-position

Biochemical Analysis

Biochemical Properties

3-Amino-5-(2-hydroxyphenyl)benzoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is a precursor for a large group of natural products, including naphthalenic and benzenic ansamycins, saliniketals, and mitomycins . These interactions are essential for the synthesis of these compounds, highlighting the importance of this compound in biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, its antioxidant properties have been assessed using in vitro methods such as DPPH radical scavenging activity and ABTS radical scavenging activity . These properties suggest that this compound can modulate oxidative stress in cells, thereby impacting cellular health and function.

Molecular Mechanism

The molecular mechanism of this compound involves several binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it has been shown to interact with enzymes involved in the biosynthesis of natural products . These interactions can lead to changes in gene expression, further influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that its antioxidant properties can be assessed over time using various in vitro methods . These studies provide insights into the temporal dynamics of its effects on cells.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other compounds. For instance, it is a precursor for the biosynthesis of phenolic antioxidants

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Amino-5-(2-hydroxyphenyl)benzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods:

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Key factors include the choice of catalysts, reaction conditions, and purification methods to ensure the desired purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

3-Amino-5-(2-hydroxyphenyl)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

3-Amino-5-(2-hydroxyphenyl)benzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals .

Biology:

In biological research, this compound is used to study enzyme interactions and as a ligand in binding studies. Its structural features make it suitable for investigating protein-ligand interactions .

Medicine:

Its derivatives may also exhibit antimicrobial activity .

Industry:

In the industrial sector, this compound is used in the production of dyes and pigments. Its ability to form stable complexes with metals makes it valuable in materials science .

Comparison with Similar Compounds

  • 3-Amino-2-hydroxybenzoic acid
  • 5-Amino-2-hydroxybenzoic acid
  • 3-Amino-4-hydroxybenzoic acid

Comparison:

Compared to its analogs, 3-Amino-5-(2-hydroxyphenyl)benzoic acid is unique due to the specific positioning of the amino and hydroxyphenyl groups. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for specialized applications .

Properties

IUPAC Name

3-amino-5-(2-hydroxyphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c14-10-6-8(5-9(7-10)13(16)17)11-3-1-2-4-12(11)15/h1-7,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNKROOMAIQEIAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC(=C2)N)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80688668
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-98-0
Record name 5-Amino-2'-hydroxy[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80688668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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